2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol
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Overview
Description
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core and subsequent functionalization. Common synthetic routes include:
Formation of the Phenolic Core: This step involves the methoxylation of a phenol derivative under controlled conditions.
Attachment of the Piperazine-Piperidine Moiety: This step involves the nucleophilic substitution reaction where the piperazine-piperidine moiety is introduced to the phenolic core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The piperazine-piperidine moiety can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups to the phenolic core.
Scientific Research Applications
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound’s interaction with various receptors makes it a candidate for drug development.
Biology: It is used in studies related to neurotransmitter modulation and cognitive function.
Industry: The compound’s unique structure makes it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Receptor Binding: It binds to various receptors, modulating neurotransmitter activity and influencing cognitive functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A compound with a similar phenolic core and piperazine substitution.
Properties
Molecular Formula |
C24H33N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-7,16-17,21,28H,8-15,18H2,1-2H3 |
InChI Key |
GIJUQPBOQFXUQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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